molecular formula C23H20N4O3S3 B2383957 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 877655-65-7

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2383957
CAS RN: 877655-65-7
M. Wt: 496.62
InChI Key: CFJCHBCJAHKSKR-UHFFFAOYSA-N
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Description

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O3S3 and its molecular weight is 496.62. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of the EZH2 enzyme . By binding to the EZH2 enzyme, it prevents the enzyme from methylating histones, thereby disrupting gene silencing. This disruption can lead to the reactivation of genes that were previously silenced, which can have various effects depending on the specific genes involved .

Biochemical Pathways

The inhibition of the EZH2 enzyme affects the histone methylation pathway . This pathway is responsible for the addition of methyl groups to histones, which can lead to the silencing of genes. By inhibiting this pathway, the compound can reactivate silenced genes and alter cellular functions .

Pharmacokinetics

Similar compounds have demonstrated good oral bioavailability , suggesting that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound has shown significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S3/c1-13-6-7-16-18(10-13)33-22(24-16)26-19(28)12-32-23-25-17-8-9-31-20(17)21(29)27(23)14-4-3-5-15(11-14)30-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJCHBCJAHKSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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